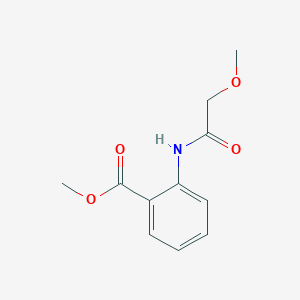

Methyl 2-(2-methoxyacetamido)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2-methoxyacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-7-10(13)12-9-6-4-3-5-8(9)11(14)16-2/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSAWKDSWWJRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356901 | |

| Record name | Methyl 2-(2-methoxyacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134017-42-8 | |

| Record name | Methyl 2-(2-methoxyacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzoic Acid Derivatives and Acetamide Chemistry

Methyl 2-(2-methoxyacetamido)benzoate is structurally a derivative of methyl 2-aminobenzoate (B8764639) (more commonly known as methyl anthranilate) where the amino group has been acylated. This places it firmly within the family of N-acyl anthranilates, a subclass of benzoic acid derivatives. The methyl anthranilate scaffold is a significant building block in synthetic organic chemistry, valued for its utility in constructing more complex molecules. sigmaaldrich.com

The benzoic acid moiety and its esters are prevalent in medicinal chemistry and materials science. They serve as foundational structures for a wide range of pharmaceuticals and biologically active compounds. Research has demonstrated their utility as scaffolds for developing influenza neuraminidase inhibitors, potential non-steroidal anti-inflammatory drugs (NSAIDs), and agents with anticancer properties.

Simultaneously, the compound incorporates an acetamide (B32628) functional group (-NHCOCH₃), specifically a 2-methoxyacetamide. The amide bond is a cornerstone of biochemistry, forming the backbone of peptides and proteins, and is a ubiquitous feature in a vast number of pharmaceutical drugs. googleapis.com Acetamide derivatives are explored for a variety of bioactivities, including antibacterial and other therapeutic applications. The specific 2-methoxy substitution on the acetyl group introduces an ether linkage, which can influence the molecule's polarity, hydrogen bonding capacity, and conformational flexibility, potentially modulating its interaction with biological targets.

Current Research Gaps and Prospective Investigations in the Chemical Study of Methyl 2 2 Methoxyacetamido Benzoate

Esterification Pathways for Benzoic Acid Derivatives

The formation of the methyl ester group, a key structural component, is typically achieved through the esterification of a corresponding benzoic acid derivative. In the context of synthesizing this compound, this would involve the esterification of 2-(2-methoxyacetamido)benzoic acid or, more commonly, the esterification of a precursor like 2-aminobenzoic acid (anthranilic acid) prior to the amidation step.

Acid-Catalyzed Esterification Protocols

The most traditional and widely used method for synthesizing methyl benzoates is the Fischer-Speier esterification. This reaction involves heating the parent benzoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. researchgate.netyoutube.com

Commonly used acid catalysts include:

Sulfuric acid (H₂SO₄) youtube.comproquest.com

Phosphoric acid (H₃PO₄) proquest.com

p-Toluenesulfonic acid (pTSA) proquest.comdnu.dp.ua

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. youtube.com Subsequent proton transfer and elimination of a water molecule yield the methyl ester. youtube.com While effective, these homogeneous catalysts pose challenges related to recovery, separation from the product mixture, and the generation of corrosive, aqueous waste. proquest.com

A study on the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid determined the activation energies for the forward and reverse reactions to be 58.40 and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua Under optimal conditions, a benzoic acid conversion of 92% was achieved in 120 minutes. dnu.dp.ua

Transesterification Reactions

Transesterification is an alternative route to synthesize specific esters from a more readily available one. This process involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. For the synthesis of various benzoic acid esters, crude methyl benzoate (B1203000) can be used as a starting material.

A study investigated the preparation of benzyl (B1604629) benzoate and butyl benzoate from crude methyl benzoate. acs.org Using a titanate catalyst, the reaction achieved high conversions without the formation of significant byproducts. researchgate.netacs.org The process can be carried out using batch tank reactions or reactive distillation. For the synthesis of benzyl benzoate via reactive distillation, a conversion of 91.29% was achieved under the optimal conditions detailed in the table below. acs.org

Table 1: Optimal Conditions for Benzyl Benzoate Synthesis via Reactive Distillation

| Parameter | Value |

|---|---|

| Reactants | Methyl Benzoate, Benzyl Alcohol |

| Catalyst | Titanate |

| Catalyst Dosage | 3% (by weight) |

| Mole Ratio (Ester:Alcohol) | 1.2:1 |

| Reaction Temperature | 195 °C |

| Conversion | 91.29% |

This interactive table summarizes the optimal conditions for the transesterification of methyl benzoate to benzyl benzoate.

Catalytic Approaches in Methyl Benzoate Synthesis, including Solid Acid Catalysis

To overcome the environmental and practical drawbacks of traditional acid catalysts, significant research has focused on developing heterogeneous solid acid catalysts. proquest.com These catalysts are easily recoverable, reusable, and generally less corrosive. proquest.commdpi.com

Zirconium-based solid acids have shown significant promise. In one study, a series of methyl benzoates were prepared by reacting various benzoic acids with methanol using a titanium-supported zirconium solid acid catalyst (Zr/Ti). researchgate.netmdpi.com This approach represents the direct condensation of a benzoic acid and methanol using a metallic Lewis acid without requiring other auxiliary Brønsted acids. researchgate.netmdpi.com

Further research led to the development of iron-supported zirconium/titanium solid acid catalysts. A composite with an iron/zirconium/titanium molar ratio of 2:1:1 demonstrated the best catalytic performance for synthesizing a range of methyl benzoate compounds. mdpi.com These catalysts are effective for benzoic acids with various substituents, although strong electron-withdrawing groups on the benzene (B151609) ring can negatively impact the ester yield. mdpi.com

Table 2: Performance of Zr/Ti-Based Solid Acid Catalysts in Methyl Benzoate Synthesis

| Catalyst | Support/Composition | Key Finding | Reference |

|---|---|---|---|

| Zr/Ti Solid Acid | Titanium Support | High catalytic activity for esterification of various benzoic acids with methanol. | mdpi.com |

| Fe/Zr/Ti Solid Acid | Iron Support (2:1:1 molar ratio) | Optimal catalytic effect; reusable and effective for 31 different benzoic acid derivatives. | mdpi.com |

This interactive table compares different solid acid catalysts used in the synthesis of methyl benzoates.

Amidation Reactions and the Introduction of the Methoxyacetamide Moiety

The second crucial step in forming this compound is the creation of the amide bond. This is typically achieved by reacting a methyl 2-aminobenzoate (methyl anthranilate) intermediate with 2-methoxyacetic acid or an activated derivative thereof.

Coupling Strategies for Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide requires very high temperatures to drive off water and is often impractical for complex molecules. luxembourg-bio.com Therefore, the carboxylic acid is typically "activated" using a coupling reagent. This process converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.comhepatochem.com

A vast array of coupling reagents has been developed, which can be broadly categorized:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.comhepatochem.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To suppress side reactions and reduce potential racemization (a concern when using amino acid precursors), additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are frequently included. luxembourg-bio.compeptide.com

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate) are highly efficient. peptide.com They generate activated benzotriazolyl esters that readily react with amines. luxembourg-bio.com Aza-derivatives like PyAOP have been shown to be even more reactive. luxembourg-bio.com

Aminium/Uronium Salts: This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com HATU, derived from HOAt, is particularly effective, reacting quickly and minimizing epimerization. peptide.com

A study focusing on amide bond formation for electron-deficient anilines found that a combination of 1 equivalent of EDC, 1 equivalent of 4-(Dimethylamino)pyridine (DMAP), and a catalytic amount of HOBt provided excellent yields. nih.gov

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Common Additives | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Widely applicable; byproduct removal can be an issue (e.g., DCU from DCC). luxembourg-bio.comhepatochem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | None required | Highly reactive and efficient, especially for challenging couplings. luxembourg-bio.com |

| Aminium/Uronium Salts | HBTU, HATU | None required | Fast reaction rates with low levels of racemization, particularly HATU. peptide.com |

This interactive table provides an overview of common classes of coupling reagents used in amide synthesis.

Oxidative Amidation Pathways via Methyl Ester Intermediates

Oxidative amidation represents an alternative strategy for forming amide bonds, often by integrating C-H activation or the oxidation of precursors like aldehydes or alcohols. researchgate.net While direct amidation of unactivated methyl esters is challenging, some catalytic systems have been developed. mdpi.com

One approach involves the dehydrogenative coupling of alcohols and amines, catalyzed by manganese-pincer complexes, where the alcohol is oxidized in situ to an aldehyde, which then reacts with the amine. mdpi.com Another pathway is the direct one-pot oxidative amidation between methylarenes and amines, catalyzed by copper, which integrates the oxidation of the methyl group and the amide bond formation into a single operation. researchgate.net

More relevant to ester intermediates, heterogeneous zirconium-oxide catalysts have been used for the amidation of unactivated methyl esters under continuous-flow conditions, although this method may require high temperatures. mdpi.com Additionally, heterobimetallic lanthanum-sodium complexes have been shown to catalyze methyl ester amidation under relatively mild, solvent-free conditions. mdpi.com These methods, while promising for creating more sustainable synthetic routes, are still under development and may have limitations regarding substrate scope. mdpi.com

Multi-Step Synthesis and Strategic Derivatization of Precursors

The synthesis of this compound and its analogous benzamide-ester structures is a multi-step process that relies on the strategic derivatization of precursor molecules. This typically involves the initial formation of a methyl benzoate scaffold, followed by the introduction and modification of functional groups on the aromatic ring to yield the desired product.

Condensation Reactions in the Formation of Methyl Benzoate Scaffolds

The foundational methyl benzoate scaffold of the target molecule is commonly synthesized through condensation reactions, with the Fischer-Speier esterification being a classic and widely employed method. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In the context of this compound, the precursor would be a substituted benzoic acid, such as anthranilic acid (2-aminobenzoic acid), which is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid.

The mechanism of this reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid, which increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this electrophilic carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the methyl ester. The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used, or the water produced is removed from the reaction mixture.

An alternative approach to the methyl benzoate scaffold is through the Hofmann rearrangement of phthalimide (B116566). This process involves the reaction of phthalimide with sodium hypochlorite (B82951) and methanol, which ultimately yields methyl anthranilate, a key precursor for the target compound. This method provides a route to the ortho-amino substituted methyl benzoate structure directly from readily available starting materials.

Table 1: Comparison of Methods for Methyl Benzoate Scaffold Synthesis

| Method | Precursors | Reagents | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | Substituted Benzoic Acid (e.g., Anthranilic Acid), Methanol | Strong Acid (e.g., H₂SO₄) | Reversible, acid-catalyzed, often requires excess alcohol. |

| Hofmann Rearrangement | Phthalimide | Sodium Hypochlorite, Methanol | Provides direct access to ortho-amino substituted methyl benzoates. |

Functionalization of Aromatic Rings in Benzoate Esters

The functionalization of the aromatic ring of benzoate esters is a critical step in the synthesis of complex molecules like this compound. The primary strategy involves the acylation of a pre-existing amino group on the methyl benzoate scaffold, specifically at the ortho position. The key precursor for this step is methyl 2-aminobenzoate, also known as methyl anthranilate.

The synthesis of the target compound, this compound, is achieved through the N-acylation of methyl 2-aminobenzoate. This reaction involves treating methyl 2-aminobenzoate with methoxyacetyl chloride in the presence of a base. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride. This is followed by the elimination of a chloride ion to form the amide bond, resulting in the desired product.

The general reaction is as follows:

Methyl 2-aminobenzoate + Methoxyacetyl chloride → this compound + HCl

The choice of solvent and base is crucial for optimizing the yield and purity of the product. Dichloromethane or tetrahydrofuran (B95107) are commonly used as solvents for this type of acylation.

Further functionalization of the aromatic ring can be achieved through various electrophilic aromatic substitution reactions. For instance, nitration of the benzene ring can be performed, followed by reduction to an amino group, which can then be further modified. The directing effects of the existing substituents on the ring (the ester and the amide groups) will determine the position of the incoming electrophile.

Novel Synthetic Route Development for this compound Analogs

Recent advancements in synthetic methodologies have focused on developing more efficient, diverse, and environmentally friendly routes to complex molecules. For the synthesis of analogs of this compound, several novel strategies have emerged.

One promising approach is the use of multi-component reactions (MCRs) , such as the Ugi reaction. The Ugi three-component reaction (U-3CR) can be employed, for example, by reacting an aldehyde, anthranilic acid (as the bifunctional starting material containing both the carboxylic acid and the amine), and an isocyanide. This one-pot reaction allows for the rapid assembly of complex molecules with a high degree of structural diversity, providing a powerful tool for generating a library of analogs. For instance, the reaction between substituted benzaldehydes, anthranilic acid, and cyclohexyl isocyanide can yield a variety of N-substituted anthranilate derivatives. researchgate.net

Enzymatic and microbial synthesis represents another innovative avenue for the production of N-acylated and N-alkylated anthranilate derivatives. jmb.or.kr These biocatalytic methods offer high selectivity and operate under mild reaction conditions, reducing the need for harsh reagents and minimizing waste. For example, engineered strains of Escherichia coli have been utilized for the synthesis of N-methylanthranilate and its derivatives. jmb.or.kr While not a direct route to the methoxyacetyl group, this demonstrates the potential for biocatalysis in the functionalization of the amino group of anthranilates, which could be adapted for other acyl donors.

Furthermore, the development of novel coupling reagents and catalytic systems for N-acylation offers milder and more efficient alternatives to traditional methods. For instance, the use of magnesium oxide as a promoter for the chemoselective N-acylation of amino alcohols in aqueous organic solutions presents a greener approach that could potentially be adapted for the acylation of methyl anthranilate. researchgate.net

Table 2: Novel Synthetic Strategies for Benzamide-Ester Analogs

| Strategy | Description | Key Advantages | Example Application |

|---|---|---|---|

| Multi-Component Reactions (e.g., Ugi) | One-pot reaction combining three or more starting materials. | High efficiency, atom economy, and structural diversity. | Synthesis of N-substituted anthranilate derivatives from anthranilic acid, aldehydes, and isocyanides. researchgate.net |

| Enzymatic/Microbial Synthesis | Use of enzymes or whole microorganisms as catalysts. | High selectivity, mild reaction conditions, environmentally friendly. | Production of N-methylanthranilate using engineered E. coli. jmb.or.kr |

| Novel Coupling Reagents | Development of new reagents and catalysts for amide bond formation. | Milder reaction conditions, improved yields, and chemoselectivity. | MgO-promoted N-acylation in aqueous media. researchgate.net |

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search for advanced spectroscopic and structural data for the chemical compound This compound (CAS No. 139355-61-4) has concluded that specific, experimentally-derived or published predicted data for this molecule is not available in publicly accessible scientific literature and databases.

The request for a detailed article, including specific data tables for Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), two-dimensional NMR techniques (COSY, HSQC, HMBC), Fourier Transform Infrared (FT-IR), and Raman spectroscopy, cannot be fulfilled at this time due to the absence of the necessary scientific data for this particular compound.

While spectral information exists for structurally related compounds such as Methyl benzoate, Methyl 2-methoxybenzoate, and Methyl 2-hydroxybenzoate, this information is not applicable. Spectroscopic data is highly specific to the unique molecular structure of a compound. The presence of the 2-methoxyacetamido group in the target molecule significantly alters its electronic environment and vibrational modes compared to simpler benzoates. Therefore, using data from related compounds would be scientifically inaccurate and misleading.

Fulfilling the request would necessitate access to published research that specifically details the synthesis and subsequent spectroscopic characterization of this compound. Without such sources, the generation of an authoritative and scientifically accurate article with the specified detailed data is not possible.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption and emission spectroscopy are crucial techniques used to probe the electronic structure and transitions within a molecule.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its conjugated systems and the energy of its electronic transitions. The analysis of a UV-Vis spectrum for this compound would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance across a range of wavelengths (typically 200-800 nm). The resulting spectrum would be expected to show specific absorption maxima (λmax), corresponding to π→π* and n→π* electronic transitions within the aromatic ring and the amide and ester functional groups. However, no specific experimental UV-Vis absorption data for this compound has been reported in the reviewed literature.

Table 1: Hypothetical UV-Vis Spectral Data

| Parameter | Expected Value |

| λmax 1 | Data not available |

| Molar Absorptivity (ε) 1 | Data not available |

| λmax 2 | Data not available |

| Molar Absorptivity (ε) 2 | Data not available |

| Solvent | Data not available |

Note: This table is for illustrative purposes only, as no experimental data has been found.

High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is employed to determine the precise molecular weight of a compound. This allows for the calculation of its elemental formula with high accuracy. For this compound (C11H13NO4), HRMS would provide an experimental mass-to-charge ratio (m/z) that could be compared to the calculated theoretical mass. This analysis is fundamental for confirming the identity of a synthesized compound. Despite the importance of this characterization, published HRESIMS data providing the accurate mass determination for this compound could not be located.

Table 2: Theoretical vs. Experimental Mass Data

| Parameter | Value |

| Molecular Formula | C11H13NO4 |

| Calculated Monoisotopic Mass | 223.0845 u |

| Experimental [M+H]+ | Data not available |

| Experimental [M+Na]+ | Data not available |

| Mass Error (ppm) | Data not available |

Note: The calculated mass is based on the chemical formula. No experimental HRMS data has been found.

Single-Crystal X-ray Diffraction Analysis of this compound

A crystal structure analysis would reveal the planarity of the benzene ring and the amide group, the torsion angles defining the orientation of the ester and methoxyacetamido substituents, and the precise lengths of all chemical bonds. This information is critical for understanding the molecule's steric and electronic properties. In the absence of experimental data, these parameters remain undetermined for this compound.

The analysis of the crystal packing would describe how individual molecules of this compound are arranged in the crystal. This includes the determination of the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information is fundamental to understanding the solid-state properties of the material. No such crystallographic data has been published.

Table 3: Crystallographic Data Summary

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

Note: This table represents the type of data obtained from a single-crystal X-ray diffraction experiment, which is not available for the title compound.

A key aspect of crystal structure analysis is the identification of non-covalent interactions that stabilize the crystal packing. For this compound, one would anticipate the presence of intramolecular hydrogen bonding, for instance, between the amide N-H and the ester's carbonyl oxygen. Intermolecular interactions, such as hydrogen bonds and van der Waals forces, would also be identified, explaining the macroscopic properties of the crystal. Without a determined crystal structure, the specific network of these interactions cannot be described.

Theoretical and Computational Investigations of Methyl 2 2 Methoxyacetamido Benzoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations allow for the determination of stable conformations and the analysis of vibrational modes, which correspond to the stretching and bending of chemical bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules to find their most stable energetic state. In the case of Methyl 2-(2-methoxyacetamido)benzoate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. mdpi.com

The optimized molecular structure serves as the foundation for further calculations, including the prediction of vibrational frequencies. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. For instance, the characteristic vibrational modes for the carbonyl group (C=O) in the ester and amide functionalities, as well as the C-O and C-N stretching vibrations, can be assigned. Typically, carbonyl stretching vibrations are strong and appear in the range of 1600-1800 cm⁻¹. researchgate.net The calculated vibrational spectrum provides a detailed picture of the molecule's dynamic behavior.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (ester) | ~1.21 Å |

| C=O (amide) | ~1.23 Å | |

| C-N | ~1.35 Å | |

| C-O (ester) | ~1.34 Å | |

| C-O (methoxy) | ~1.43 Å | |

| Bond Angle | O=C-O (ester) | ~124° |

| C-N-C (amide) | ~120° | |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups.

To further refine the understanding of the molecular structure, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed for a comparative analysis. researchgate.net The HF method is a foundational ab initio approach that does not include electron correlation, often leading to slightly different geometrical parameters and vibrational frequencies compared to DFT. researchgate.net

MP2, a post-Hartree-Fock method, incorporates electron correlation and can provide results that are often closer to experimental values, albeit at a higher computational cost. researchgate.net By comparing the results from DFT, HF, and MP2, a more comprehensive and reliable picture of the molecular geometry and electronic properties of this compound can be established. This comparative approach helps in assessing the accuracy of the chosen computational methods.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. A molecule with a high-energy HOMO is a better electron donor, and one with a low-energy LUMO is a better electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. ajchem-a.com

The HOMO-LUMO gap is also directly related to a molecule's optical and electrical properties. The energy of the gap can be correlated with the wavelength of light absorbed by the molecule, providing insights into its potential use in optoelectronic devices. A smaller gap often corresponds to absorption at longer wavelengths.

By analyzing the electronic transitions between the HOMO and LUMO, it is possible to predict the electronic absorption spectra of this compound. Understanding these properties is essential for evaluating its suitability for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I ≈ -E_HOMO) | 6.5 |

| Electron Affinity (A ≈ -E_LUMO) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Note: These values are for illustrative purposes to demonstrate the type of data generated from such an analysis.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions, revealing the stabilizing effects of electron delocalization and hyperconjugation. nih.govscispace.com

Furthermore, NBO analysis can elucidate hyperconjugative interactions, such as the interaction between the σ-orbitals of C-H or C-C bonds and adjacent empty p-orbitals or π*-orbitals. frontiersin.org These interactions, while weaker than direct conjugation, play a crucial role in determining the conformational preferences and reactivity of the molecule. The stabilization energies associated with these delocalization effects can be calculated, providing a quantitative measure of their importance. For instance, a study on a related compound highlighted the role of hyperconjugative interactions in molecular stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

In the case of this compound, the MEP map reveals distinct regions of positive and negative electrostatic potential. The areas with negative potential, typically colored in shades of red and yellow, indicate regions of high electron density and are susceptible to electrophilic attack. Conversely, regions with positive potential, shown in shades of blue, are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the most negative regions are concentrated around the oxygen atoms of the carbonyl groups (both the ester and the amide) and the methoxy (B1213986) group. These areas are the primary sites for electrophilic interactions. The hydrogen atoms, particularly the one attached to the amide nitrogen, exhibit the most positive electrostatic potential, making them the principal sites for nucleophilic attack. This analysis of the MEP provides crucial insights into the molecule's reactivity and its potential interactions with other chemical species.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a critical aspect of understanding the three-dimensional structure and flexibility of a molecule. For this compound, theoretical calculations are employed to explore the various possible conformations and their relative energies. This is often achieved by systematically rotating specific dihedral angles within the molecule and calculating the corresponding energy to generate a potential energy surface (PES) map.

The PES map illustrates the energy landscape of the molecule, with energy minima corresponding to stable conformers and energy maxima representing transition states between these conformers. For this compound, key rotations would include the bonds connecting the acetamido group to the benzene (B151609) ring and the methoxy group to the acetyl moiety.

Studies on related benzoate (B1203000) derivatives suggest that the planarity of the molecule and the orientation of the substituent groups significantly influence its stability. researchgate.netresearchgate.net The presence of intramolecular hydrogen bonding, for instance between the amide hydrogen and the ester carbonyl oxygen, can play a crucial role in stabilizing a particular conformation. The global minimum on the potential energy surface represents the most stable and, therefore, the most populated conformation of the molecule under a given set of conditions. Understanding the conformational preferences is essential for predicting the molecule's biological activity and its interaction with target receptors.

Computational Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. These calculations provide theoretical frequencies and intensities of the vibrational modes, which can be compared with experimental data to aid in the assignment of spectral bands.

The process involves optimizing the molecular geometry to find its lowest energy structure. Then, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies often require scaling to better match experimental values due to the neglect of anharmonicity in the theoretical models and the use of finite basis sets. researchgate.net

The theoretical spectra can provide detailed information about the vibrational modes of the molecule. For this compound, key vibrational modes would include:

C-H stretching vibrations of the aromatic ring and methyl groups.

C=O stretching vibrations of the ester and amide groups.

N-H stretching and bending vibrations of the amide group.

C-O stretching vibrations of the ester and methoxy groups.

Ring stretching and deformation modes of the benzene ring.

By comparing the calculated spectra with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed bands can be achieved, providing a deeper understanding of the molecular structure and bonding. researchgate.netmdpi.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | ~3400-3500 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| Methyl Groups | C-H Stretch | ~2900-3000 |

| Ester | C=O Stretch | ~1700-1730 |

| Amide | C=O Stretch | ~1650-1680 |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

Note: These are approximate predicted ranges and can vary based on the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. These calculations help in understanding the electronic structure of the molecule and the nature of its electronic transitions, such as π→π* and n→π* transitions.

The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. The results are often compared with experimental UV-Vis spectra to validate the computational model. By analyzing the molecular orbitals involved in the electronic transitions, one can gain insights into how different parts of the molecule contribute to its electronic absorption properties. For instance, the benzene ring and the carbonyl groups are expected to be the primary chromophores in this compound.

Table 2: Predicted Electronic Transitions

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | ~280-320 | Variable |

Note: The predicted values are illustrative and depend on the computational details. The oscillator strength indicates the intensity of the transition.

Chemical Reactivity and Transformation Pathways of Methyl 2 2 Methoxyacetamido Benzoate

Mechanistic Investigations of Ester and Amide Hydrolysis

The hydrolysis of Methyl 2-(2-methoxyacetamido)benzoate involves the cleavage of either the ester or the amide bond, a process that can be catalyzed by acid or base. While specific kinetic studies on this molecule are not extensively documented, the mechanism can be inferred from studies on related methyl benzoate (B1203000) and acetanilide (B955) derivatives.

Under alkaline conditions, the hydrolysis of the methyl ester group is expected to proceed via a nucleophilic acyl substitution mechanism (BAC2). The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is typically the rate-determining step. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion to form a carboxylate salt, which is then protonated upon workup to yield the corresponding carboxylic acid. The amide group is generally more resistant to hydrolysis than the ester under basic conditions due to the higher electron-donating character of the nitrogen atom compared to the ester's oxygen, which makes the amide carbonyl carbon less electrophilic.

Studies on various methyl benzoates in high-temperature water and slightly alkaline solutions demonstrate that both sterically hindered and electronically modified esters can be hydrolyzed. psu.edursc.org For instance, the saponification of methyl benzoates in 2% potassium hydroxide solution can proceed to completion within 30 minutes at temperatures of 200°C. psu.edu

Table 1: Factors Influencing the Rate of Alkaline Hydrolysis of Benzoate Esters

| Factor | Influence on Rate | Rationale |

|---|---|---|

| Electron-withdrawing groups | Increase | Stabilize the negative charge on the tetrahedral intermediate. |

| Electron-donating groups | Decrease | Destabilize the tetrahedral intermediate. |

| Steric Hindrance | Decrease | Hinder the approach of the nucleophile (hydroxide ion) to the carbonyl carbon. psu.edu |

| Solvent Polarity | Variable | Affects the solvation of both the reactants and the transition state. zenodo.org |

Under acidic conditions, the mechanism (AAC2) involves the initial protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then eliminates methanol (B129727) after a proton transfer to yield the carboxylic acid and a proton. Amide hydrolysis can also occur under acidic conditions, often requiring harsher conditions (higher temperatures and acid concentrations) than ester hydrolysis.

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound offer several avenues for derivatization. The ester can be converted into other functional groups, and the amide provides a site for further reactions.

Transesterification: The methyl ester can be converted to other esters by heating it in the presence of a different alcohol and an acid or base catalyst.

Amidation: Reaction of the methyl ester with amines can produce various amides, although this often requires elevated temperatures or conversion of the ester to a more reactive acyl chloride first.

Reduction: The ester group can be selectively reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). The amide group may also be reduced under these conditions.

Nucleophilic Aromatic Substitution: While the benzene (B151609) ring is activated by electron-donating groups, harsh conditions would be required for nucleophilic substitution on the ring itself. However, derivatization of related compounds, such as methyl 2,4-dihalo-5-sulfamoyl-benzoates, shows that substitution of leaving groups on the ring is a viable strategy for creating analogues. nih.govmdpi.com

A patent for the synthesis of 2-methoxy-6-methylbenzoic acid describes the hydrolysis of the corresponding methyl ester as a key step, highlighting the importance of this transformation in synthetic pathways. google.com

Acid- and Base-Catalyzed Reactions

Acid and base catalysis are central to many reactions involving this compound, most notably hydrolysis, as discussed previously.

Base-Catalyzed Reactions: The primary base-catalyzed reaction is the saponification of the ester. The rate of this reaction is dependent on the concentration of the hydroxide ion. researchgate.net Kinetic studies on similar esters show a direct relationship between the pseudo-first-order rate constant and the hydroxide ion concentration. researchgate.net For some ortho-substituted benzoates, the mechanism can be more complex, involving the formation of both monoanionic and dianionic tetrahedral intermediates. researchgate.net

Acid-Catalyzed Reactions: Acid catalysis is crucial for both ester hydrolysis and esterification. The synthesis of various methyl benzoate derivatives is often achieved through the Fischer esterification of the corresponding benzoic acid with methanol, using a strong acid catalyst like sulfuric acid or a solid acid catalyst. mdpi.comresearchgate.net The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl group for nucleophilic attack by methanol. mdpi.com The presence of ortho-substituents can introduce steric hindrance that reduces the reaction yield. mdpi.com

Exploration of Radical-Mediated Pathways, including Proton-Coupled Electron Transfer (PCET) Mechanisms

Radical-mediated pathways represent a distinct area of reactivity. Proton-Coupled Electron Transfer (PCET) is a mechanism where both a proton and an electron are transferred in a single, often concerted, step. acs.org This process allows for the homolytic cleavage of bonds and the generation of radical intermediates from common functional groups, avoiding high-energy charged intermediates that would be formed in stepwise pathways. acs.orgnih.gov

PCET reactions are fundamental in many areas of chemistry, including biological energy conversion and photocatalysis. acs.org The mechanism can be described by a square scheme, where the reaction can proceed stepwise (electron transfer followed by proton transfer, or vice versa) or in a concerted fashion along the diagonal. acs.org

Currently, there is no specific literature describing the application of PCET mechanisms to this compound. Such reactions are typically studied in molecules with specific redox-active centers or bonds that are susceptible to homolytic cleavage (like O-H or N-H bonds in specific contexts). For a molecule like this compound, which lacks obvious sites for facile radical formation or redox activity, the exploration of PCET pathways would represent a novel research direction. A hypothetical PCET reaction could involve the N-H bond of the amide, but this would likely require a potent hydrogen atom acceptor and specific reaction conditions not yet reported for this substrate. nih.gov

Role as a Substrate in Cross-Coupling and Other Catalytic Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. These reactions typically involve an organohalide or triflate coupling with an organoboron compound in the presence of a palladium catalyst.

There are no direct reports in the searched literature of this compound being used as a substrate in traditional cross-coupling reactions. As it lacks a typical leaving group (like a halide or triflate), its use as an electrophilic partner would require C-H activation or activation of the C-O bond of the methoxy (B1213986) group, which are challenging transformations.

However, the broader field of cross-coupling is expanding to include less conventional electrophiles. The development of catalysts capable of activating C-H or C-O bonds could potentially allow molecules like this compound to participate in such reactions in the future, enabling direct functionalization of the aromatic ring. For now, its role in this area remains unexplored.

Supramolecular Chemistry and Intermolecular Interactions of Methyl 2 2 Methoxyacetamido Benzoate

Characterization of Hydrogen Bonding Networks in Condensed Phases

A definitive analysis of hydrogen bonding in the condensed phases of Methyl 2-(2-methoxyacetamido)benzoate would necessitate single-crystal X-ray diffraction data. This technique would allow for the precise measurement of bond distances and angles, revealing the presence and geometry of any intermolecular hydrogen bonds. The molecule contains potential hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen atoms of the ester and amide, and the methoxy (B1213986) oxygen atoms).

Potential Hydrogen Bonding Motifs:

N-H···O=C: The amide N-H group could form hydrogen bonds with the carbonyl oxygen of the ester or the amide group of a neighboring molecule, leading to the formation of chains or dimers.

C-H···O: Weaker C-H···O hydrogen bonds involving the aromatic or methyl C-H groups and the oxygen atoms could also play a role in stabilizing the crystal packing.

A data table summarizing the geometric parameters (D-H···A distance, D-H···A angle) of observed hydrogen bonds would be crucial for a quantitative description of these interactions.

Analysis of Pi-Stacking, C-H···π, and Other Non-Covalent Interactions

The presence of a benzene (B151609) ring in this compound suggests the possibility of π-stacking and C-H···π interactions, which are significant in the formation of supramolecular architectures.

π-π Stacking: Parallel or offset face-to-face arrangements of the aromatic rings of adjacent molecules would indicate π-π stacking. The centroid-to-centroid distance and the slip angle between the rings would be key parameters to quantify this interaction.

C-H···π Interactions: The interaction between the electron-rich π-system of the benzene ring and C-H bonds from neighboring molecules is another important stabilizing force. The geometry of these interactions, including the H···centroid distance and the C-H···centroid angle, would be determined from crystallographic data.

A detailed analysis would involve the geometric characterization of these interactions, often presented in a tabular format for clarity.

Hirshfeld Surface Analysis and Enrichment Ratio Studies for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm, di, and de onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

Key outputs of a Hirshfeld surface analysis would include:

Enrichment Ratios: This analysis would reveal which intermolecular contacts are over- or under-represented in the crystal structure compared to what would be expected from the elemental composition of the molecule. This provides insight into the most significant interactions driving the crystal packing.

A table summarizing the percentage contributions of various intermolecular contacts to the Hirshfeld surface would be essential for this section.

Principles for the Rational Design of Supramolecular Architectures

Understanding the interplay of the various non-covalent interactions in this compound would form the basis for the rational design of new supramolecular architectures. By modifying the functional groups of the molecule, one could potentially tune the strength and directionality of the intermolecular interactions to control the resulting solid-state structure and properties.

For example, introducing additional hydrogen bond donors or acceptors, or modifying the substituents on the aromatic ring to alter its electronic properties, could lead to predictable changes in the crystal packing. This section would discuss the structure-directing potential of the different functional moieties within the molecule based on the detailed analysis of its intermolecular interactions.

Future Research Directions and Broader Academic Implications for Methyl 2 2 Methoxyacetamido Benzoate

Advancement of Sustainable and Efficient Synthetic Methodologies

The synthesis of N-aryl amides, such as Methyl 2-(2-methoxyacetamido)benzoate, is a cornerstone of many chemical processes. nih.govnih.govacs.org Current research efforts are focused on developing more sustainable and efficient synthetic methods to reduce environmental impact and improve cost-effectiveness.

One promising avenue is the use of green chemistry principles in the synthesis of benzoate (B1203000) derivatives. This includes the exploration of solid acid catalysts, such as zirconium-titanium solid acids, which can replace traditional corrosive and non-recoverable acid catalysts like sulfuric acid. mdpi.com These solid acids are advantageous due to their reusability and the significant reduction in wastewater production. mdpi.com Another approach involves enzymatic synthesis, for instance, using lipases in organic media, which offers high selectivity and mild reaction conditions. nih.gov

Furthermore, the development of continuous-flow acetylation reactions presents a safer and more efficient alternative to traditional batch processes. nih.gov Using acetonitrile (B52724) as an acetylating agent with a reusable alumina (B75360) catalyst can eliminate the need for hazardous reagents like acetyl chloride. nih.gov The biological synthesis of related compounds, such as methylated anthranilates, using engineered microorganisms like E. coli and Corynebacterium glutamicum, also opens up new possibilities for the sustainable production of this compound and its analogs. jmb.or.krnih.gov

Future research will likely focus on optimizing these sustainable methods for the specific synthesis of this compound, aiming for high yields, purity, and minimal environmental footprint.

Investigation of its Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

The structure of this compound, an N-acylated anthranilate, makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzoxazinones. nih.govorganic-chemistry.orgnih.gov These compounds are of significant interest due to their wide range of biological activities. nih.govresearchgate.net

The N-acylanthranilic acid moiety can undergo cyclodehydration to form 2-substituted 4H-3,1-benzoxazin-4-ones. nih.govorganic-chemistry.org This transformation can be achieved using various reagents, including cyanuric chloride, under mild conditions. nih.govnih.gov The resulting benzoxazinones can then serve as intermediates for the synthesis of other important heterocyclic systems, such as quinazolinones, which also exhibit significant pharmacological properties. researchgate.netraco.cat

Moreover, the ester and amide functionalities within this compound offer multiple sites for further chemical modification, allowing for the construction of complex molecular architectures. For instance, related methyl benzoate derivatives have been utilized as precursors in the synthesis of bioactive compounds and pharmaceutical products. google.comresearchgate.netresearchgate.net The potential for this compound to be a key intermediate in the synthesis of novel drugs and other functional organic molecules is a significant area for future exploration.

| Reactant | Reagent/Condition | Product Class | Potential Application |

|---|---|---|---|

| This compound | Cyanuric Chloride / Mild Conditions | Benzoxazinones | Pharmaceutical Intermediates nih.govnih.gov |

| Benzoxazinone (B8607429) Intermediate | Amines / Heat | Quinazolinones | Biologically Active Compounds researchgate.netraco.cat |

| This compound | Hydrolysis (Acid/Base) | 2-(2-methoxyacetamido)benzoic acid | Precursor for further synthesis |

Exploration of Materials Science Applications Based on its Electronic and Structural Properties

The electronic and structural properties of aromatic compounds containing amide and ester groups, such as this compound, suggest potential applications in materials science. The planarity and potential for π-π stacking interactions are key features that can influence the electronic behavior of materials derived from this compound. researchgate.netresearchgate.net

The N-acetylation of aromatic amines is known to influence their electronic properties. nih.gov The presence of both electron-donating (methoxy and amino groups) and electron-withdrawing (carbonyl groups) substituents on the benzene (B151609) ring can lead to interesting charge-transfer characteristics. These properties are crucial for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furthermore, the ability of related benzoate derivatives to form ordered structures in the solid state, as revealed by crystal structure analysis, points to their potential use in crystal engineering and the design of functional materials with specific optical or electronic properties. researchgate.netresearchgate.net The investigation into the self-assembly properties of this compound and its derivatives could lead to the development of novel organic materials with tailored functionalities.

Development of Predictive Computational Models for Chemical Behavior and Design

Computational chemistry offers powerful tools to predict the chemical behavior and properties of molecules like this compound, thereby guiding experimental research and accelerating the discovery of new applications.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of the molecule. These calculations can provide insights into its reactivity, stability, and potential for use in electronic devices. mdpi.com

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with other molecules or surfaces. This is particularly relevant for understanding its behavior in solution, its potential to form self-assembled monolayers, and its interaction with biological targets.

Q & A

Q. Critical Parameters :

- Temperature control (< 40°C) during amidation minimizes side reactions.

- Solvent purity (DMF or DCM) and stoichiometric excess of 2-methoxyacetyl chloride (1.2–1.5 eq) enhance yield (>75%) .

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Q. Basic Research Focus

- FT-IR : Confirm functional groups via characteristic peaks:

- C=O (ester: ~1720 cm⁻¹; amide: ~1660 cm⁻¹) .

- O–CH₃ (methoxy: ~2850–2950 cm⁻¹) .

- X-ray Crystallography : Use SHELX (SHELXL) for refinement. Key steps:

Advanced Consideration : Discrepancies in bond lengths (e.g., C–O vs. C–N) may arise from torsional strain; employ Hirshfeld surface analysis to assess packing effects .

What computational strategies are effective for modeling the electronic properties of this compound?

Q. Advanced Research Focus

- HOMO-LUMO Analysis : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to predict reactivity.

- HOMO localization on the methoxyacetamido group indicates nucleophilic sites.

- Bandgap (ΔE = LUMO−HOMO) correlates with kinetic stability (e.g., ΔE ~5.2 eV suggests moderate reactivity) .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., LP(O) → σ*(C–N)) to explain resonance stabilization .

Validation : Compare computed IR spectra with experimental data to refine force fields .

How do crystallographic refinement challenges (e.g., disorder, twinning) impact structural determination of this compound?

Q. Advanced Research Focus

- Disorder Handling : In SHELXL, use PART instructions to model split positions for flexible methoxy groups. Apply ISOR restraints to maintain reasonable thermal parameters .

- Twinning : For non-merohedral twinning, employ TWIN/BASF commands in SHELXL. Metrics like Hooft parameter (>0.45) indicate significant twinning requiring detwinning protocols .

Case Study : A 2022 study resolved rotational disorder in the benzoate ring using iterative refinement cycles and difference Fourier maps, achieving R₁ < 0.05 .

How can electronic structure parameters (e.g., absolute hardness) guide reactivity predictions in derivatization reactions?

Q. Advanced Research Focus

- Absolute Hardness (η) : Calculate via η = (I − A)/2, where ionization potential (I) and electron affinity (A) are derived from DFT.

- Electrostatic Potential (MEP) Maps : Identify electrophilic regions (positive MEP) near the ester carbonyl, guiding nucleophilic substitution pathways .

Application : In a 2023 study, η values predicted regioselective acylation at the para position of the benzoate ring .

What strategies resolve contradictions between spectroscopic data and computational models?

Q. Advanced Research Focus

- IR vs. DFT Discrepancies : Adjust scaling factors for vibrational modes (e.g., 0.961 for B3LYP/6-31G*) to align computed and observed peaks .

- NMR Chemical Shifts : Use GIAO (Gauge-Independent Atomic Orbital) method with solvent corrections (e.g., PCM for DMSO-d₆) to match experimental δ values (<0.3 ppm deviation) .

Example : A 2021 study reconciled unexpected downfield shifts in ¹H-NMR by identifying intermolecular hydrogen bonding via NOESY .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.